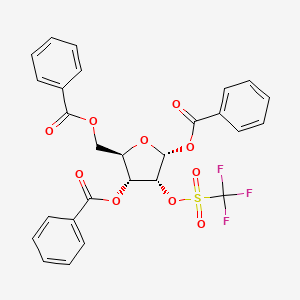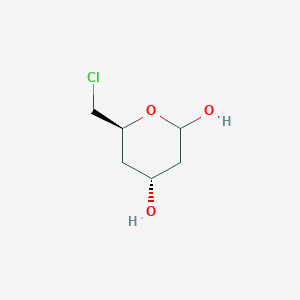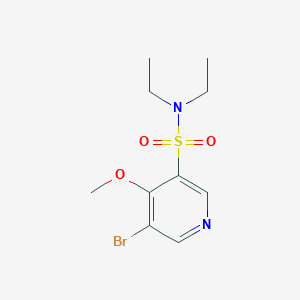
1,3,5-Tri-O-benzoyl-2-O-(trifluoromethanesulfonyl)-a-D-ribofuranose
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,5-Tri-O-benzoyl-2-O-(trifluoromethanesulfonyl)-a-D-ribofuranose: is a complex organic compound with the molecular formula C27H21F3O10S and a molecular weight of 594.51 g/mol . This compound is characterized by the presence of benzoyl and trifluoromethanesulfonyl groups attached to a ribofuranose ring. It is commonly used in organic synthesis and has applications in various scientific research fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1,3,5-Tri-O-benzoyl-2-O-(trifluoromethanesulfonyl)-a-D-ribofuranose typically involves the protection of the hydroxyl groups of ribofuranose followed by the introduction of benzoyl and trifluoromethanesulfonyl groups. The process generally includes the following steps:
Protection of Hydroxyl Groups: The hydroxyl groups of ribofuranose are protected using benzoyl chloride in the presence of a base such as pyridine.
Introduction of Trifluoromethanesulfonyl Group: The protected ribofuranose is then treated with trifluoromethanesulfonic anhydride in the presence of a base like triethylamine to introduce the trifluoromethanesulfonyl group.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions: 1,3,5-Tri-O-benzoyl-2-O-(trifluoromethanesulfonyl)-a-D-ribofuranose undergoes various chemical reactions, including:
Substitution Reactions: The trifluoromethanesulfonyl group can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The benzoyl groups can be hydrolyzed under acidic or basic conditions to yield the corresponding hydroxyl groups.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Major Products:
Substitution Reactions: The major products depend on the nucleophile used. For example, substitution with an amine would yield an amide derivative.
Hydrolysis: The major products are the deprotected ribofuranose derivatives.
Wissenschaftliche Forschungsanwendungen
1,3,5-Tri-O-benzoyl-2-O-(trifluoromethanesulfonyl)-a-D-ribofuranose has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various complex organic molecules.
Pharmaceutical Research: The compound is utilized in the development of nucleoside analogs, which are important in antiviral and anticancer drug research.
Material Science: It is used in the synthesis of materials for organic light-emitting diodes (OLEDs) and other electronic applications.
Wirkmechanismus
The mechanism of action of 1,3,5-Tri-O-benzoyl-2-O-(trifluoromethanesulfonyl)-a-D-ribofuranose involves its ability to act as a versatile intermediate in organic synthesis The trifluoromethanesulfonyl group is a good leaving group, making the compound highly reactive towards nucleophiles
Vergleich Mit ähnlichen Verbindungen
1,3,5-Tri-O-benzoyl-2-O-methyl-D-ribofuranose: This compound has a methyl group instead of a trifluoromethanesulfonyl group.
1,3,5-Tri-O-benzoyl-2-deoxy-2-fluoro-alpha-D-arabinofuranose: This compound has a fluorine atom instead of a trifluoromethanesulfonyl group.
Uniqueness: 1,3,5-Tri-O-benzoyl-2-O-(trifluoromethanesulfonyl)-a-D-ribofuranose is unique due to the presence of the trifluoromethanesulfonyl group, which imparts high reactivity and versatility in organic synthesis. This makes it a valuable intermediate for the synthesis of complex molecules, particularly in pharmaceutical and material science research.
Eigenschaften
Molekularformel |
C27H21F3O10S |
|---|---|
Molekulargewicht |
594.5 g/mol |
IUPAC-Name |
[(2R,3R,4R,5R)-3,5-dibenzoyloxy-4-(trifluoromethylsulfonyloxy)oxolan-2-yl]methyl benzoate |
InChI |
InChI=1S/C27H21F3O10S/c28-27(29,30)41(34,35)40-22-21(38-24(32)18-12-6-2-7-13-18)20(16-36-23(31)17-10-4-1-5-11-17)37-26(22)39-25(33)19-14-8-3-9-15-19/h1-15,20-22,26H,16H2/t20-,21-,22-,26-/m1/s1 |
InChI-Schlüssel |
HBSJRDYIAMPUCU-PIXQIBFHSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H]([C@H]([C@H](O2)OC(=O)C3=CC=CC=C3)OS(=O)(=O)C(F)(F)F)OC(=O)C4=CC=CC=C4 |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)OC(=O)C3=CC=CC=C3)OS(=O)(=O)C(F)(F)F)OC(=O)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Bromo-1-(4-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile](/img/structure/B11825283.png)









![3-Bromoimidazo[1,2-c]pyrimidine](/img/structure/B11825347.png)

![(1R,6S)-6-methyl-3-(4-methylbenzenesulfonyl)-3-azabicyclo[4.1.0]heptane-1-carbaldehyde](/img/structure/B11825362.png)
![N-[1-[4-[3-(3-aminopropylamino)propylamino]butylamino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]butanamide;2,2,2-trifluoroacetic acid](/img/structure/B11825363.png)
